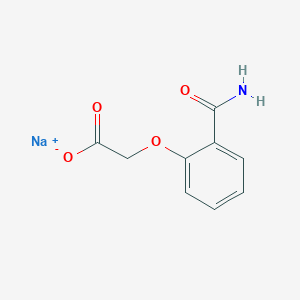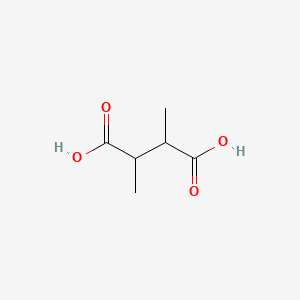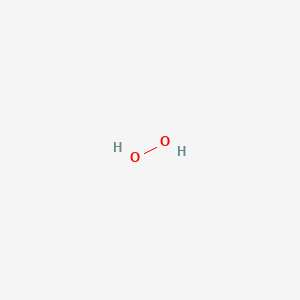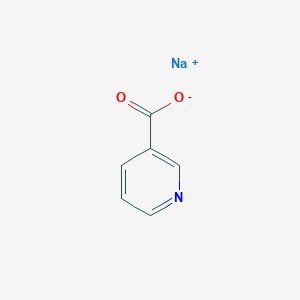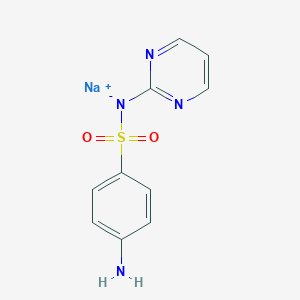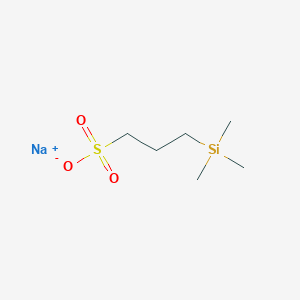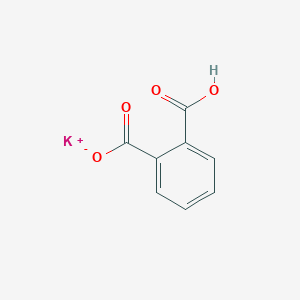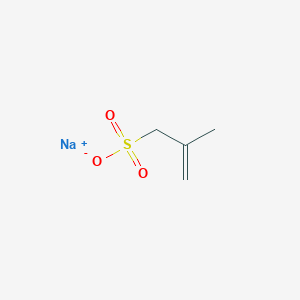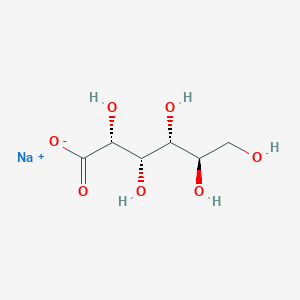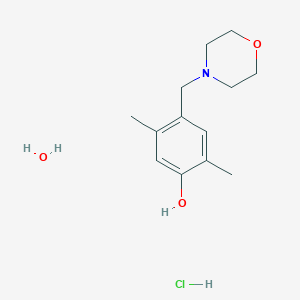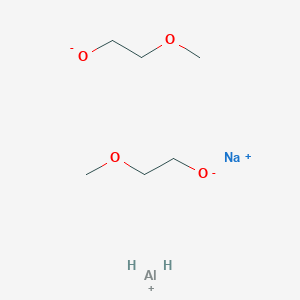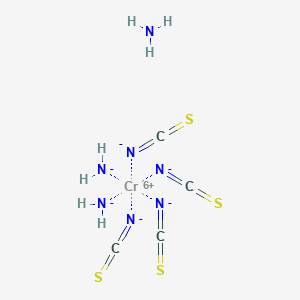
Reinecke Salt Monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reinecke Salt Monohydrate, also known as ammonium tetrathiocyanatodiamminechromate(III) monohydrate, is an inorganic compound with the formula NH₄[Cr(NCS)₄(NH₃)₂]·H₂O. This dark-red crystalline compound is soluble in boiling water, acetone, and ethanol. It is classified as a metal isothiocyanate complex and was first reported in 1863 by the German chemist Albert Reinecke .
Méthodes De Préparation
Reinecke Salt Monohydrate is typically prepared by treating molten ammonium thiocyanate (NH₄SCN) with ammonium dichromate ((NH₄)₂Cr₂O₇) at temperatures around 145–150°C . The reaction proceeds as follows:
[ \text{(NH}_4\text{)SCN} + \text{(NH}_4\text{)}_2\text{Cr}_2\text{O}_7 \rightarrow \text{NH}_4[\text{Cr(NCS)}_4(\text{NH}_3)_2] \cdot \text{H}_2\text{O} ]
This method is widely used in laboratories for the synthesis of this compound. Industrial production methods are similar but often involve larger-scale equipment and more stringent control of reaction conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
Reinecke Salt Monohydrate undergoes various chemical reactions, including:
Precipitation Reactions: It is commonly used to precipitate primary and secondary amines as their ammonium salts.
Reaction with Mercury Compounds: It reacts with mercury(II) compounds to give a red color or red precipitate.
Base Hydrolysis: The kinetics of base hydrolysis of the trans-[Cr(NH₃)₂(NCS)₄]⁻ anion follows the rate law-d[complex]/dt = k₀ + k₁[OH⁻] (50–70 °C, [OH⁻] = 0.1–1.9 M).
Applications De Recherche Scientifique
Reinecke Salt Monohydrate has several scientific research applications:
Precipitation Reagent: It is used as a precipitation reagent for basic compounds such as amines, amino acids, and alkaloids.
Spectrophotometric Determination: It is employed in the spectrophotometric determination of various compounds, including promazine, by forming ion-association complexes.
Histone Preparation: It is used in the preparation of histones by forming reineckate complexes.
Quantitative Analysis: It is used for the quantitative analysis of quaternary ammonium alkaloids in plant extracts.
Mécanisme D'action
The mechanism of action of Reinecke Salt Monohydrate involves its ability to form stable complexes with various compounds. The chromium atom in the complex is surrounded by six nitrogen atoms in an octahedral geometry, with the NH₃ ligands being mutually trans and the Cr–NCS groups being linear . This structure allows it to interact with and precipitate various basic compounds, forming stable crystalline complexes.
Comparaison Avec Des Composés Similaires
Reinecke Salt Monohydrate can be compared with other similar compounds, such as:
Ammonium Hexachlorocobaltate(III): Similar to this compound, this compound is used for the precipitation of amines.
Potassium Thiocyanate: While it shares the thiocyanate ligand, it does not form the same stable complexes as this compound.
Chromium(III) Chloride: This compound also contains chromium but lacks the specific isothiocyanate and ammine ligands that give this compound its unique properties.
This compound is unique due to its specific ligand arrangement and its ability to form stable, crystalline complexes with a variety of basic compounds.
Propriétés
InChI |
InChI=1S/4CNS.Cr.H3N.2H2N/c4*2-1-3;;;;/h;;;;;1H3;2*1H2/q4*-1;+6;;2*-1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKOWSCEPGOBOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.N.[NH2-].[NH2-].[Cr+6] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7CrN7S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
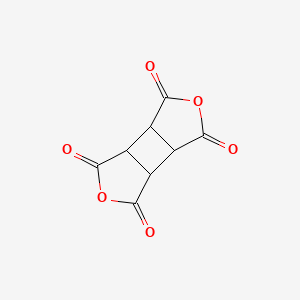
![sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B7799106.png)
